2-(4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
2-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-triazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their proliferation . Some of the hybrids of this compound have shown potent inhibitory activities against the MCF-7 and HCT-116 cancer cell lines . Notably, compounds 2 and 14 have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell growth and survival .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis in these cells . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole compounds. One common method includes the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A closely related compound with similar structural features and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another derivative with notable anticancer properties.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Used in the synthesis of metal-organic frameworks.
Uniqueness
2-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific structural configuration, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable complexes with metals and its biological activity make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRSCKSDWKIZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608790 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-65-5 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167626-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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